![molecular formula C11H10N2O B6365736 3-(3-Aminophenyl)-2-hydroxypyridine, 95% CAS No. 1261971-08-7](/img/structure/B6365736.png)
3-(3-Aminophenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(3-Aminophenyl)-2-hydroxypyridine, 95% (3-AHP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. 3-AHP has been studied extensively for its potential use in the synthesis of drugs, biocatalysts, and other compounds. Additionally, it has been used in the development of new materials, as a precursor for the synthesis of drugs, and as a reagent in various biochemical and physiological experiments.
Scientific Research Applications
3-(3-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, biocatalysts, and other compounds. Additionally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% has been used in the development of new materials, as a precursor for the synthesis of drugs, and as a reagent in various biochemical and physiological experiments. It has also been used in the synthesis of polymers, as a catalyst in organic synthesis, and in the production of fluorescent dyes.
Mechanism of Action
3-(3-Aminophenyl)-2-hydroxypyridine, 95% is an organic compound that is able to react with other compounds to form new compounds. In the presence of a catalyst, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% can react with other compounds to form a variety of products, including drugs, biocatalysts, and other compounds. Additionally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% can be used as a reagent in various biochemical and physiological experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Aminophenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes and other proteins. In particular, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. Additionally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of aldose reductase, an enzyme involved in the metabolism of carbohydrates.
Advantages and Limitations for Lab Experiments
3-(3-Aminophenyl)-2-hydroxypyridine, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It has a high solubility in water and other organic solvents, which makes it easy to use in a variety of reactions. Additionally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% can be toxic if ingested or inhaled, and it should be handled with care in the laboratory.
Future Directions
There are a number of potential future directions for 3-(3-Aminophenyl)-2-hydroxypyridine, 95%. It could be used in the development of new materials, such as polymers or fluorescent dyes. Additionally, it could be used in the synthesis of drugs or biocatalysts. Additionally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% could be studied further to identify its potential effects on enzymes and other proteins. Finally, 3-(3-Aminophenyl)-2-hydroxypyridine, 95% could be used in the development of new biochemical and physiological experiments.
Synthesis Methods
3-(3-Aminophenyl)-2-hydroxypyridine, 95% is synthesized by a multi-step process that involves the reaction of 3-aminophenol, pyridine, and acetic acid. The reaction of these compounds yields a mixture of 3-(3-Aminophenyl)-2-hydroxypyridine, 95% and 3-aminophenol hydrochloride. This mixture is then treated with aqueous sodium hydroxide to form 3-(3-Aminophenyl)-2-hydroxypyridine, 95% in a 95% yield. The synthesis of 3-(3-Aminophenyl)-2-hydroxypyridine, 95% can be optimized by varying the reaction conditions, such as temperature, reaction time, and reactant concentrations.
properties
IUPAC Name |
3-(3-aminophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRVZXMHCMBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682520 |
Source
|
Record name | 3-(3-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-08-7 |
Source
|
Record name | 3-(3-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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